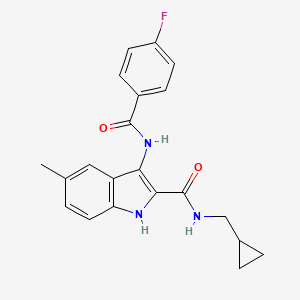

N-(cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide

Description

N-(cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a cyclopropylmethyl group at the carboxamide nitrogen, a 4-fluorobenzamido substituent at position 3, and a methyl group at position 5 of the indole core. The cyclopropylmethyl moiety enhances metabolic stability by reducing oxidative degradation, while the fluorine atom on the benzamido group likely improves lipophilicity and target binding via hydrophobic and electronic effects.

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-12-2-9-17-16(10-12)18(19(24-17)21(27)23-11-13-3-4-13)25-20(26)14-5-7-15(22)8-6-14/h2,5-10,13,24H,3-4,11H2,1H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKDDESKFBWCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues in the Indole-2-Carboxamide Family

The compound shares structural similarities with synthetic cannabinoids and photoactivatable indole derivatives. Key comparisons include:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The cyclopropylmethyl group confers resistance to cytochrome P450-mediated oxidation, similar to Berotralstat, which uses this moiety to prolong half-life .

- Receptor Binding: Unlike 5F-AMP, which targets cannabinoid receptors via fluoropentyl chains, the target’s 4-fluorobenzamido group may favor interactions with serotonin or kinase receptors due to aromatic stacking effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.